1-(Naphthalen-1-yl)-3-(m-tolyl)urea 1-(Naphthalen-1-yl)-3-(m-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 13256-81-0
VCID: VC15907736
InChI: InChI=1S/C18H16N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21)
SMILES:
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol

1-(Naphthalen-1-yl)-3-(m-tolyl)urea

CAS No.: 13256-81-0

Cat. No.: VC15907736

Molecular Formula: C18H16N2O

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Naphthalen-1-yl)-3-(m-tolyl)urea - 13256-81-0

Specification

CAS No. 13256-81-0
Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
IUPAC Name 1-(3-methylphenyl)-3-naphthalen-1-ylurea
Standard InChI InChI=1S/C18H16N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21)
Standard InChI Key GBNNRDPSNNKGFH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32

Introduction

Structural and Physicochemical Properties

Molecular Structure and Identifiers

The compound’s structure features:

  • Naphthalen-1-yl group: A bicyclic aromatic system with conjugated π-electrons, enhancing lipophilicity and potential bioavailability.

  • m-Tolyl group: A methyl-substituted phenyl ring, introducing steric and electronic effects.

  • Urea linkage: A carbonyl group flanked by two amine groups, enabling hydrogen bonding and interactions with biological targets .

Key identifiers include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₁₆N₂O
Molecular Weight276.3 g/mol
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H16N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21)
PubChem CID4196307
Solubility (pH 7.4)<0.3 µg/mL

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of 1-(Naphthalen-1-yl)-3-(m-tolyl)urea likely follows protocols for diarylureas, involving:

  • Amine activation: Conversion of aromatic amines (e.g., naphthylamine) to isocyanates using reagents like triphosgene or phosgene.

  • Urea formation: Reaction of the isocyanate with m-toluidine or its derivative under controlled conditions .

A representative procedure from literature for similar compounds involves:

  • Diazotization: Treatment of aniline derivatives with NaNO₂/HCl to form diazonium salts.

  • Copper-catalyzed coupling: Reaction with azides or amines to form the urea backbone .

Key Reagents and Conditions

StepReagents/ConditionsPurposeSource
DiazotizationNaNO₂, HCl, 0–5°CGenerate diazonium intermediate
CouplingTriphosgene, Et₃N, CH₂Cl₂Convert amine to isocyanate
Urea Formationm-Toluidine, THF, RTForm urea linkage

Biological and Pharmacological Profile

Comparative Analysis with Analogues

CompoundTarget/ActivityKey Structural FeatureSource
PZM21 analogsμOR agonism (pain modulation)Naphthyl group for β-arrestin selectivity
Rhodesain inhibitorsCysteine protease inhibitionUrea-Michael acceptor warheads
VEGFR2-CD135 inhibitorsDual kinase inhibitionUrea-linked aromatic systems

Challenges and Gaps in Research

  • Bioactivity data: No peer-reviewed studies directly assess this compound’s efficacy or toxicity.

  • Selectivity: Structural modifications (e.g., substituents on naphthalene) are critical but unexplored.

Research Applications and Future Directions

Isotope Labeling and Metabolic Studies

The compound’s naphthalene ring can be labeled with ¹³C for tracing metabolic pathways. A method from RSC publications involves:

  • CO₂ trapping: Use of Tritec® manifold to deliver ¹³CO₂ into reaction vessels.

  • Cyclization: Incorporation of labeled CO₂ into urea derivatives via carbonylative coupling .

HazardDescriptionSource
Acute toxicityNot reported; assume irritant
Environmental impactLow solubility in water

Recommended Protocols

  • Storage: Protect from light and moisture; store at 2–8°C.

  • Disposal: Follow guidelines for organic amines (e.g., neutralization with HCl).

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